4-(1-Chloroethyl)-1,2,3-thiadiazole

Description

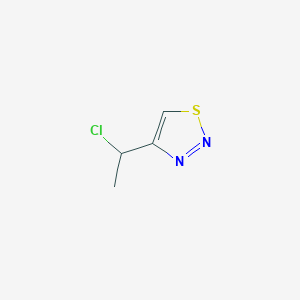

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-3(5)4-2-8-7-6-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXDOEAAEUGFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 1 Chloroethyl 1,2,3 Thiadiazole

Reactivity Patterns of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a five-membered, neutral, and aromatic heterocyclic system. thieme-connect.dechemicalbook.com Its aromaticity confers a notable degree of stability. thieme-connect.dechemicalbook.com However, the ring system possesses distinct reactivity patterns, particularly when subjected to heat, light, or strong bases.

A primary characteristic of 1,2,3-thiadiazoles is their decomposition under thermal or photochemical conditions. This process typically involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable event. The initial products of this decomposition are highly reactive intermediates such as thiirenes and thioketenes. thieme-connect.dee-bookshelf.de

Another significant reaction pathway involves the cleavage of the thiadiazole ring by strong bases. Treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with potent bases like organolithium compounds or potassium t-butoxide results in ring-opening. cdnsciencepub.comcdnsciencepub.com This reaction proceeds with the loss of nitrogen gas to form an alkali metal alkynethiolate, which can then be trapped by electrophiles such as alkyl halides. cdnsciencepub.comcdnsciencepub.com Furthermore, some substituted 1,2,3-thiadiazoles can undergo ring-opening to generate a thioketene (B13734457) intermediate, which can then react with various nucleophiles. nih.gov

The nitrogen atoms in the ring can also participate in reactions. Alkylating agents, for instance, can react with the ring nitrogen atoms to form quaternary salts or mesoionic compounds. thieme-connect.dechemicalbook.com

| Condition | Reactivity Type | Products/Intermediates | Reference |

| Thermal/Photochemical | Ring Decomposition | Thiirenes, Thioketenes, N₂ | thieme-connect.dee-bookshelf.de |

| Strong Base | Ring Cleavage | Alkali metal alkynethiolates, N₂ | cdnsciencepub.comcdnsciencepub.com |

| Strong Base | Ring Opening | Thioketene intermediate | nih.gov |

| Alkylating Agents | N-Quaternization | Quaternary 1,2,3-thiadiazolium salts | thieme-connect.dechemicalbook.com |

Nucleophilic Substitution Reactions Involving the 1-Chloroethyl Substituent

The 1-chloroethyl group attached to the C4 position of the thiadiazole ring is a primary site for chemical modification. The chlorine atom is a good leaving group, and the carbon to which it is attached is susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups onto the ethyl side chain.

The reaction proceeds via a standard nucleophilic substitution mechanism. The specific pathway, either Sₙ1 or Sₙ2, would depend on the nucleophile, solvent, and reaction conditions. Given that it is a secondary halide, both pathways are possible. These reactions are analogous to those observed in other heterocyclic systems where side-chain halides are displaced by nucleophiles. For example, similar substitutions are common on related compounds like 5-[(2-chloroethyl)thio]-1,3,4-thiadiazole-2-thiol, where the chlorine is readily replaced by amines or thiols.

| Nucleophile (Nu⁻) | Product Structure | Product Name |

| OH⁻ (Hydroxide) | 1-(1,2,3-Thiadiazol-4-yl)ethanol | |

| CN⁻ (Cyanide) | 2-(1,2,3-Thiadiazol-4-yl)propanenitrile | |

| OR⁻ (Alkoxide) | 4-(1-Alkoxyethyl)-1,2,3-thiadiazole | |

| N₃⁻ (Azide) | 4-(1-Azidoethyl)-1,2,3-thiadiazole | |

| R₂NH (Amine) | N,N-Dialkyl-1-(1,2,3-thiadiazol-4-yl)ethanamine | |

| SR⁻ (Thiolate) | 4-(1-(Alkylthio)ethyl)-1,2,3-thiadiazole |

Interconversion of 1,2,3-Thiadiazole with Other Heterocyclic Systems

The 1,2,3-thiadiazole ring can serve as a precursor for the synthesis of other heterocyclic structures through various rearrangement and transformation reactions. researchgate.net These interconversions often proceed through ring-opening to form reactive intermediates that subsequently re-close to form a new ring system.

A well-documented transformation is the rearrangement of 1,2,3-thiadiazoles into 1,2,3-triazoles. researchgate.netmdpi.com For example, 1,2,3-thiadiazole-4-carbaldehydes can undergo thermal rearrangement in the presence of amines to yield 1,2,3-triazoles. thieme-connect.de A common pathway for this type of transformation is the Dimroth rearrangement, which can facilitate the reversible isomerization of certain 1,2,3-thiadiazoles into substituted 5-mercapto-1,2,3-triazoles. researchgate.net

Furthermore, the thioketene intermediate formed from the ring-opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo intermolecular cyclization to produce N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes. nih.gov The 1,2,3-thiadiazole moiety has also been used as a building block in multi-step syntheses to construct other heterocyclic rings, such as 1,2,4-triazoles. mdpi.com

| Starting Moiety | Reaction Type/Conditions | Resulting Heterocycle | Reference |

| 5-Azido-1,2,3-thiadiazole | Rearrangement | 1,2,3,4-Thiatriazole | thieme-connect.de |

| 1,2,3-Thiadiazole-4-carbaldehyde | Thermal, with amines | 1,2,3-Triazole | thieme-connect.de |

| 5-Amino-1,2,3-thiadiazole | Dimroth Rearrangement | 5-Mercapto-1,2,3-triazole | researchgate.net |

| 4-(Aryl)-1,2,3-thiadiazole | Ring opening, intermolecular cyclization | Indole-2-thiol, Benzo[b]thiophene | nih.gov |

| 1,2,3-Thiadiazole derivative | Multi-step synthesis | 1,2,4-Triazole | mdpi.com |

Stereochemical Aspects of Reactions Involving the 1-Chloroethyl Group

The C1 atom of the 1-chloroethyl substituent in 4-(1-chloroethyl)-1,2,3-thiadiazole is a chiral center. This introduces stereochemical considerations into its reactions, particularly nucleophilic substitutions. The stereochemical outcome of a reaction at this center is crucial as it determines the three-dimensional structure of the product, which can be critical in fields like medicinal chemistry.

When a nucleophile replaces the chlorine atom, the reaction can proceed through different mechanisms, each with a distinct stereochemical consequence:

Sₙ2 Mechanism: A bimolecular substitution (Sₙ2) would occur with inversion of configuration at the chiral center. If the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: A unimolecular substitution (Sₙ1) proceeds through a planar carbocation intermediate. Attack of the nucleophile can occur from either face of this intermediate, leading to a racemic mixture of both (R)- and (S)-enantiomers. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation intermediate.

The ability to control the stereochemical outcome is a significant aspect of modern organic synthesis. utwente.nl The regioselectivity and stereoselectivity of such cyclization reactions are often determined using advanced analytical techniques like 1H NOE difference spectroscopy and single-crystal X-ray analysis. utwente.nl

| Reaction Mechanism | Stereochemical Outcome | Example |

| Sₙ2 | Inversion of Configuration | (R)-4-(1-Chloroethyl)-1,2,3-thiadiazole → (S)-Product |

| Sₙ1 | Racemization | (R)-4-(1-Chloroethyl)-1,2,3-thiadiazole → (R)- and (S)-Product Mixture |

Spectroscopic Characterization and Structural Elucidation of 4 1 Chloroethyl 1,2,3 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.

The proton NMR (¹H NMR) spectrum of 4-(1-chloroethyl)-1,2,3-thiadiazole is expected to provide key information about the protons in the molecule. The 1,2,3-thiadiazole (B1210528) ring itself has one proton at the 5-position, which typically resonates as a singlet in the aromatic region. For 4-substituted 1,2,3-thiadiazoles, this signal would be absent, and the primary focus would be on the substituent's protons.

For the 4-(1-chloroethyl) group, a quartet and a doublet would be anticipated. The methine proton (-CH(Cl)-) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupling with the single methine proton. The chemical shift of the methine proton would be significantly downfield due to the deshielding effects of the adjacent chlorine atom and the thiadiazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH (Cl)CH₃ | 5.2 - 5.5 | Quartet (q) | 6.5 - 7.5 |

| -CH(Cl)CH ₃ | 1.8 - 2.1 | Doublet (d) | 6.5 - 7.5 |

| H-5 (Thiadiazole ring) | 8.5 - 9.5 | Singlet (s) | - |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, signals for the two carbons of the thiadiazole ring and the two carbons of the 1-chloroethyl substituent are expected.

The carbon atoms of the 1,2,3-thiadiazole ring (C4 and C5) are expected to resonate in the aromatic region, typically between δ 130 and 160 ppm nih.gov. The carbon atom attached to the substituent (C4) would have its chemical shift influenced by the electron-withdrawing nature of the chloroethyl group. The carbon of the methine group (-CH(Cl)-) will be significantly deshielded by the chlorine atom, appearing further downfield than the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -4 (Thiadiazole ring) | 150 - 160 |

| C -5 (Thiadiazole ring) | 130 - 140 |

| -C H(Cl)CH₃ | 50 - 60 |

| -CH(Cl)C H₃ | 20 - 25 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=N, N=N, and C-S bonds of the thiadiazole ring, as well as the C-H and C-Cl bonds of the substituent.

The stretching vibrations of the C-H bond in the thiadiazole ring and the alkyl group are expected in the range of 3100-2900 cm⁻¹. The characteristic stretching vibrations of the C=N and N=N bonds within the thiadiazole ring are typically observed in the 1600-1400 cm⁻¹ region. The C-S stretching vibration usually appears in the fingerprint region, around 800-600 cm⁻¹. The C-Cl stretching vibration of the chloroethyl group would also be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| C=N (Thiadiazole ring) | 1600 - 1500 | Stretch |

| N=N (Thiadiazole ring) | 1500 - 1400 | Stretch |

| C-S (Thiadiazole ring) | 800 - 600 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Fragmentation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule mdpi.commdpi.com. This would result in a significant fragment ion at [M-28]⁺. Further fragmentation of the 1-chloroethyl side chain could involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C₄H₅ClN₂S]⁺ | Molecular Ion (M⁺) |

| [C₄H₅ClS]⁺ | [M - N₂]⁺ |

| [C₄H₅N₂S]⁺ | [M - Cl]⁺ |

| [C₄H₄N₂S]⁺ | [M - HCl]⁺ |

| [C₂H₂NS]⁺ | Fragment from ring cleavage |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic and heterocyclic compounds like 1,2,3-thiadiazoles exhibit characteristic UV-Vis absorption bands.

For 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are related structures, absorption maxima are observed in the ultraviolet region, around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile (B52724) nih.gov. It is expected that this compound would also show absorption bands in the UV region, likely corresponding to π → π* and n → π* electronic transitions within the thiadiazole ring. The exact position and intensity of these bands would be influenced by the solvent and the nature of the substituent.

Advanced Spectroscopic Techniques

For a more comprehensive structural elucidation, advanced spectroscopic techniques can be employed.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state nih.govresearchgate.net. This technique has been successfully used to confirm the molecular structures of various thiadiazole derivatives nih.govresearchgate.net.

Computational Spectroscopy: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict spectroscopic properties dergipark.org.tr. By calculating the optimized molecular geometry, theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be computed and compared with experimental data for related compounds to support structural assignments dergipark.org.tr.

Table 5: Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 4 1 Chloroethyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for the computational study of electronic structures and reactivity of molecules. DFT calculations for 1,2,3-thiadiazole (B1210528) and its derivatives are typically performed using basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. These calculations provide optimized molecular geometries, electronic properties, and insights into the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. mdpi.com

For the parent 1,2,3-thiadiazole ring, DFT calculations have been performed to determine these values. The introduction of substituents on the thiadiazole ring significantly influences the energies of these frontier orbitals. For instance, a comparative study on substituted 1,2,3-thiadiazoles revealed that electron-donating groups, such as alkyl groups, tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would be expected to lower both HOMO and LUMO energies.

In the case of 4-(1-Chloroethyl)-1,2,3-thiadiazole, the chloroethyl group is expected to have a complex influence. The ethyl group itself is electron-donating, while the chlorine atom is strongly electronegative, exerting an electron-withdrawing inductive effect. Theoretical studies on similar structures, such as 4-chloro-1,2,3-thiadiazole, show a lowering of both HOMO and LUMO energies compared to the unsubstituted ring, with a specific HOMO-LUMO energy gap. lew.ro It is anticipated that the 1-chloroethyl substituent in this compound would result in a unique electronic profile, with the chlorine atom's inductive effect likely being a dominant factor in modifying the frontier orbital energies.

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 1,2,3-Thiadiazole | -0.2581 | -0.0345 | 0.2236 |

| 4-Methyl-1,2,3-thiadiazole | -0.2494 | -0.0402 | 0.2092 |

| 4-Ethyl-1,2,3-thiadiazole | -0.2478 | -0.0411 | 0.2067 |

| 4-Chloro-1,2,3-thiadiazole | -0.2612 | -0.0634 | 0.1978 |

Data extrapolated from a study on substituted 1,2,3-thiadiazoles. The values for this compound are not directly available in the searched literature but can be inferred to be influenced by both the alkyl and chloro substituents.

Prediction of Dipole Moments and Global Reactivity Indices

Global reactivity indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable for predicting how this compound will interact with other chemical species. The presence of the electronegative chlorine atom is expected to increase the electrophilicity of the molecule.

| Compound | Dipole Moment (Debye) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| 1,2,3-Thiadiazole | 1.88 | -0.1463 | 0.1118 | 0.0957 |

| 4-Methyl-1,2,3-thiadiazole | 2.13 | -0.1448 | 0.1046 | 0.1002 |

| 4-Ethyl-1,2,3-thiadiazole | 2.18 | -0.1445 | 0.1034 | 0.1008 |

| 4-Chloro-1,2,3-thiadiazole | 1.45 | -0.1623 | 0.0989 | 0.1332 |

Data extrapolated from a study on substituted 1,2,3-thiadiazoles. The values for this compound are not directly available in the searched literature.

Quantum Chemical Descriptors and Their Significance in Chemical Reactivity

Quantum chemical descriptors provide a deeper understanding of the chemical reactivity of this compound. Beyond the global reactivity indices, local reactivity descriptors such as Fukui functions can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For a molecule with a chloroethyl substituent, the carbon atom bonded to the chlorine would be a likely site for nucleophilic attack, while the thiadiazole ring itself may have regions susceptible to electrophilic interaction. These descriptors are vital for predicting reaction mechanisms and designing new synthetic pathways involving this compound.

Conformational Analysis and Stereoelectronic Effects of the 1-Chloroethyl Moiety

The 1-chloroethyl substituent introduces a chiral center and conformational flexibility to the molecule. The rotation around the single bond connecting the ethyl group to the thiadiazole ring and the bond between the two carbon atoms of the ethyl group will lead to various conformers with different energies.

Conformational Analysis: The relative stability of these conformers is determined by steric and stereoelectronic effects. Steric hindrance between the methyl group, the chlorine atom, and the thiadiazole ring will play a significant role. The most stable conformer will likely adopt a staggered arrangement to minimize these steric clashes. For instance, gauche interactions between the chlorine atom and the thiadiazole ring or the methyl group will be destabilizing.

Stereoelectronic Effects: The presence of the electronegative chlorine atom introduces significant stereoelectronic effects. The anti-periplanar arrangement of the C-Cl bond relative to other bonds in the molecule is often favored due to hyperconjugative interactions. For example, an interaction between the σ* orbital of the C-Cl bond and adjacent σ bonds can influence the geometry and reactivity of the molecule. These effects can also impact the acidity of the proton on the chiral carbon and the susceptibility of the C-Cl bond to nucleophilic substitution. A detailed computational analysis would be required to quantify the energy differences between the various conformers and to fully elucidate the governing stereoelectronic interactions.

Applications of 4 1 Chloroethyl 1,2,3 Thiadiazole in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the C-Cl bond in the 1-chloroethyl substituent, coupled with the unique chemical properties of the 1,2,3-thiadiazole (B1210528) ring, renders 4-(1-chloroethyl)-1,2,3-thiadiazole a valuable building block for the construction of complex molecules. The chloroethyl moiety serves as a potent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, reaction with various nucleophiles such as amines, thiols, and alkoxides can lead to the facile synthesis of diverse derivatives. This reactivity is foundational to its use in building more elaborate molecular structures. The 1,2,3-thiadiazole ring itself is relatively stable under various reaction conditions, making it a reliable scaffold to carry forward through synthetic sequences. isres.org

| Nucleophile | Resulting Functional Group | Potential Application |

| Primary/Secondary Amines | Substituted Aminoethyl-thiadiazoles | Pharmaceutical scaffolds |

| Thiols | Thioether-linked Thiadiazoles | Materials science |

| Alkoxides | Ether-linked Thiadiazoles | Agrochemicals |

| Carbanions | Carbon-extended side chains | Complex natural product synthesis |

The thiadiazole nucleus is a known pharmacophore, and its derivatives have been explored for a range of biological activities. mdpi.comresearchgate.net By using this compound as a starting material, medicinal chemists can access novel libraries of compounds for drug discovery programs.

Precursor in the Development of Novel Heterocyclic Frameworks

Beyond its role as a building block for acyclic extensions, this compound is a key precursor for the synthesis of novel and complex heterocyclic frameworks. The bifunctional nature of this molecule—possessing both an electrophilic side chain and a heterocyclic core—can be exploited in cyclization reactions to construct fused or spirocyclic systems.

One potential synthetic route involves an initial nucleophilic substitution at the chloroethyl group, followed by a subsequent intramolecular reaction involving the thiadiazole ring or a substituent introduced in the first step. For example, reaction with a binucleophile could set the stage for a ring-closing reaction, leading to the formation of a new heterocyclic ring fused to the thiadiazole core.

Furthermore, the 1,2,3-thiadiazole ring itself can undergo ring-opening reactions under specific conditions, such as treatment with a base, to form a reactive thioketene (B13734457) intermediate. nih.gov This intermediate can then participate in cycloaddition reactions or react with nucleophiles to generate entirely new heterocyclic systems. The presence of the chloroethyl group could influence the reactivity and subsequent cyclization pathways of such intermediates.

| Reaction Type | Resulting Framework | Potential Significance |

| Intramolecular Cyclization | Fused Thiadiazole Heterocycles | Novel pharmaceutical agents |

| Ring-Opening/Cycloaddition | Thiophene or other sulfur-containing heterocycles | Organic electronics and materials |

| Reaction with Binucleophiles | Macrocyclic structures containing a thiadiazole unit | Host-guest chemistry, sensor development |

The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry, as these rigid structures can exhibit high affinity and selectivity for biological targets. The ability to generate novel heterocyclic scaffolds from this compound underscores its importance in synthetic chemistry. nih.gov

Intermediate in Multistep Convergent and Divergent Synthetic Sequences

Conversely, in a divergent synthesis, the reactivity of the chloroethyl group allows for the creation of a diverse library of compounds from a common intermediate. Starting with this compound, a variety of nucleophiles can be introduced to generate a range of derivatives. These can then be subjected to further transformations, leading to a multitude of final products with distinct structures and properties. This approach is particularly powerful in drug discovery and materials science for rapidly exploring structure-activity relationships.

The strategic importance of this intermediate is highlighted by its ability to connect different synthetic pathways and to serve as a branching point for the creation of molecular diversity. The synthesis of complex molecules often relies on the availability of such versatile intermediates that can be readily modified and incorporated into larger structures.

| Synthetic Approach | Role of this compound | Advantages |

| Convergent Synthesis | Coupling partner | Increased overall yield, efficiency |

| Divergent Synthesis | Common precursor | Rapid generation of compound libraries, SAR studies |

| Linear Synthesis | Key intermediate for functional group manipulation | Stepwise construction of complexity |

The utility of this compound as a strategic intermediate is a testament to the power of functionalized heterocycles in modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.